

physical and chemical properties of perhydrobisphenol A

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Compound of Interest

Compound Name: 4,4'-Isopropylidenedicyclohexanol

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Perhydrobisphenol A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perhydrobisphenol A, also known as hydrogenated bisphenol A (HBPA), is a saturated derivative of bisphenol A (BPA). Its chemical structure, in which the aromatic rings of BPA are fully hydrogenated, results in significantly different physical, chemical, and biological properties. This technical guide provides an in-depth overview of the core physical and chemical characteristics of perhydrobisphenol A, detailed experimental protocols for its synthesis and purification, and an analysis of its known biological activities and interactions with cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the potential applications and toxicological profile of this compound.

Chemical and Physical Properties

Perhydrobisphenol A is a cycloaliphatic diol. The hydrogenation of the aromatic rings in bisphenol A leads to a mixture of three stereoisomers: cis-cis, cis-trans, and trans-trans. The physical properties of a given sample of perhydrobisphenol A can vary depending on the isomeric ratio.



Table 1: Physical and Chemical Properties of Perhydrobisphenol A

Property	Value	References
IUPAC Name	4,4'-(Propane-2,2- diyl)dicyclohexanol	[1]
Synonyms	Hydrogenated bisphenol A (HBPA), 2,2-Bis(4-hydroxycyclohexyl)propane	
CAS Number	80-04-6	_
Molecular Formula	C15H28O2	[1]
Molecular Weight	240.38 g/mol	[1]
Appearance	White to off-white solid, powder, or flakes	
Melting Point	140-150 °C	[2]
Boiling Point	230-234 °C at 14 mmHg	
Density	1.048 g/cm ³	[2]
Solubility	Insoluble in water. Soluble in organic solvents such as chloroform.	[3]
Stability	Chemically stable with enhanced thermal stability and UV resistance compared to Bisphenol A.	[4]

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of perhydrobisphenol A.

¹H NMR Spectroscopy



A proton Nuclear Magnetic Resonance (¹H NMR) spectrum of perhydrobisphenol A provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum is characterized by signals in the aliphatic region, corresponding to the protons on the cyclohexyl rings and the isopropyl bridge. The absence of signals in the aromatic region (typically 6.5-8.0 ppm) confirms the complete hydrogenation of the benzene rings.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for elucidating the carbon skeleton of perhydrobisphenol A. The spectrum will show distinct signals for the different carbon environments within the molecule, including the quaternary carbon of the isopropyl group, the methyl carbons, and the various carbons of the cyclohexyl rings. The chemical shifts will be in the aliphatic region, further confirming the absence of aromaticity.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of perhydrobisphenol A is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl groups. Strong C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region, indicative of the saturated cycloaliphatic rings. The absence of characteristic aromatic C=C stretching bands (around 1500-1600 cm⁻¹) is a key indicator of complete hydrogenation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For perhydrobisphenol A, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (240.38 g/mol). The fragmentation pattern would likely involve the loss of water, methyl groups, and fragmentation of the cyclohexyl rings.

Experimental Protocols Synthesis of Perhydrobisphenol A via Hydrogenation of Bisphenol A



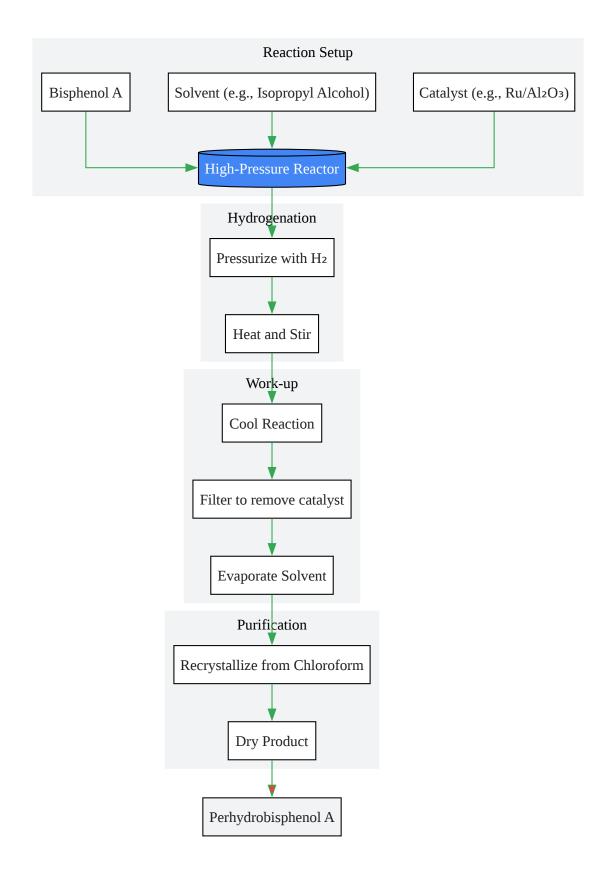
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The most common method for the synthesis of perhydrobisphenol A is the catalytic hydrogenation of bisphenol A. This process involves the addition of hydrogen across the double bonds of the aromatic rings in the presence of a metal catalyst.

Workflow for the Synthesis of Perhydrobisphenol A





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Caption: Workflow for the synthesis and purification of perhydrobisphenol A.



Detailed Methodology:

- Reaction Setup: In a high-pressure autoclave, combine bisphenol A, a suitable solvent (e.g., isopropyl alcohol), and a hydrogenation catalyst (e.g., Ruthenium on alumina, Ru/Al₂O₃).
 The ratio of solvent to bisphenol A can vary, and the catalyst loading is typically a small percentage of the bisphenol A weight.[5]
- Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 40-70 bar). Heat the mixture to the reaction temperature (e.g., 120-180 °C) while stirring vigorously. Maintain these conditions for a set period (e.g., 10-20 hours) to ensure complete hydrogenation.[5]
- Work-up: After the reaction is complete, cool the reactor to room temperature and carefully
 vent the excess hydrogen gas. Filter the reaction mixture to remove the solid catalyst. The
 resulting filtrate is a solution of perhydrobisphenol A in the solvent.
- Purification: Remove the solvent from the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization. A patent literature method suggests recrystallization from chloroform to obtain a high purity product, although this may result in a low recovery rate.[3] The purified crystals are then collected by filtration and dried under vacuum.

Biological Activity and Signaling Pathways

The biological activity of perhydrobisphenol A is of significant interest, primarily due to the well-documented endocrine-disrupting effects of its parent compound, bisphenol A. The hydrogenation of the aromatic rings in BPA to form HBPA is generally considered to reduce its biological activity.

Endocrine Activity

• Estrogen Receptor (ER): Perhydrobisphenol A is reported to have significantly lower estrogenic activity compared to bisphenol A. The planar phenolic rings of BPA are crucial for its binding to the estrogen receptor. The saturation of these rings to form the non-planar cyclohexanol moieties in HBPA is expected to greatly diminish its binding affinity for both ERα and ERβ. However, quantitative binding affinity data for perhydrobisphenol A is not readily available in the public domain.



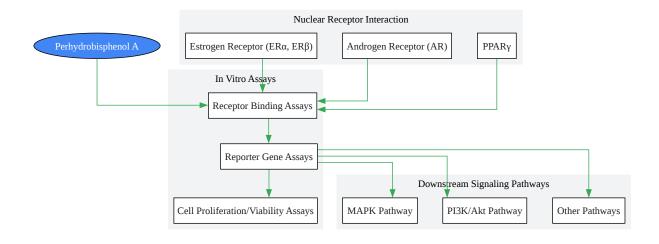
- Androgen Receptor (AR): Bisphenol A is known to act as an androgen receptor antagonist.
 [6] While specific studies on the interaction of perhydrobisphenol A with the androgen receptor are limited, it is hypothesized that the structural changes from BPA to HBPA would also reduce its anti-androgenic activity.
- Peroxisome Proliferator-Activated Receptor y (PPARy): Some bisphenol analogs have been shown to interact with PPARy, a key regulator of adipogenesis and metabolism.[4][7] The potential for perhydrobisphenol A to activate or inhibit PPARy has not been extensively studied.

Cellular Signaling

The current body of scientific literature lacks specific studies detailing the effects of perhydrobisphenol A on intracellular signaling pathways. The extensive research on BPA-induced alterations in signaling cascades, such as those involved in cell proliferation, apoptosis, and inflammation, has not been replicated for its hydrogenated counterpart.[6][8][9] [10]

Logical Flow for Assessing Biological Activity





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Caption: A logical workflow for investigating the biological activity of perhydrobisphenol A.

Applications and Future Directions

The reduced biological activity of perhydrobisphenol A, combined with its enhanced chemical and thermal stability, makes it a potentially safer alternative to bisphenol A in various industrial applications. It is used in the production of high-performance polymers, such as epoxy resins and polycarbonates, where improved weatherability and UV resistance are required.[4]

For drug development professionals, understanding the toxicological profile of perhydrobisphenol A is crucial, especially if it is considered as a starting material or an intermediate in the synthesis of new chemical entities. Further research is needed to comprehensively evaluate its endocrine-disrupting potential, even if it is significantly lower than that of BPA. Detailed studies on its interaction with a wider range of nuclear receptors and its effects on various cellular signaling pathways are warranted to fully establish its safety profile.



Conclusion

Perhydrobisphenol A presents a distinct set of physical, chemical, and biological properties compared to its aromatic precursor, bisphenol A. Its saturated cycloaliphatic structure imparts greater stability and is associated with reduced endocrine activity. This technical guide has summarized the currently available data on its core properties and provided a framework for its synthesis and biological evaluation. The significant gaps in the publicly available spectral data and the limited research on its specific biological interactions highlight the need for further investigation to fully characterize this compound and solidify its potential as a safer alternative in various scientific and industrial applications.

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